N-(4-chlorobenzyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole ring.
Introduction of the Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazole ring is replaced by the 4-chlorobenzyl group.
Attachment of the Chlorophenylamino Group: The 3-chlorophenylamino group can be attached through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl or chlorophenylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
N-(4-chlorobenzyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Biological Research: It is used in biological assays to study its effects on various cellular processes and pathways.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and behavior. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-chlorobenzyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
4-amino-N-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: This compound also contains a triazole ring and chlorobenzyl group but differs in its additional functional groups and overall structure.
N-(4-(4-(benzoylamino)-3-chlorobenzyl)-2-chlorophenyl)benzamide: This compound shares the chlorobenzyl and chlorophenyl groups but has different substituents and a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C16H13Cl2N5O |
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Molecular Weight |
362.2 g/mol |
IUPAC Name |
5-(3-chloroanilino)-N-[(4-chlorophenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13Cl2N5O/c17-11-6-4-10(5-7-11)9-19-16(24)14-15(22-23-21-14)20-13-3-1-2-12(18)8-13/h1-8H,9H2,(H,19,24)(H2,20,21,22,23) |
InChI Key |
CHPYCMNJAMHJHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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